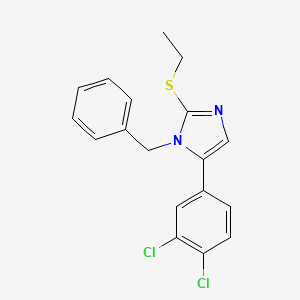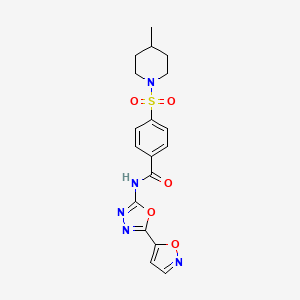
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-Tubercular Activity
- A study by Dighe et al. (2012) focused on synthesizing compounds with similar structures, evaluating their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed potential as therapeutic agents for tuberculosis (Dighe et al., 2012).
Anticancer and Anti-Inflammatory Agents
- Research by Gangapuram & Redda (2009) involved synthesizing novel derivatives with structures akin to the compound . These derivatives were evaluated as anti-inflammatory and anti-cancer agents, indicating their therapeutic potential in these areas (Gangapuram & Redda, 2009).
Synthesis of Complexes for Chemical Analysis
- A study by Adhami et al. (2012) described the synthesis of a related compound and its complexes with Ni and Pd ions. These complexes were analyzed using various techniques, contributing to chemical and pharmaceutical research (Adhami et al., 2012).
Environmental Impact of Antibiotics
- Nödler et al. (2012) studied the transformation products of sulfamethoxazole, a related compound, under denitrifying conditions. This research is crucial in understanding the environmental impact of antibiotic contamination in water (Nödler et al., 2012).
Antimalarial Sulfonamides Against COVID-19
- Fahim & Ismael (2021) explored the reactivity and antimalarial activity of sulfonamide derivatives. Their research also evaluated the compounds' potential as COVID-19 drugs, demonstrating the versatility of these compounds in addressing various health crises (Fahim & Ismael, 2021).
Corrosion Inhibition Properties
- A study by Ammal et al. (2018) focused on the corrosion inhibition properties of derivatives for mild steel in acidic environments, highlighting the compound's potential in industrial applications (Ammal et al., 2018).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) synthesized derivatives to evaluate their cardiac electrophysiological activity. These compounds demonstrated potential as class III antiarrhythmic agents (Morgan et al., 1990).
5-HT(1B/1D) Antagonists in Pharmacology
- Liao et al. (2000) synthesized and evaluated analogues as potent and selective 5-HT(1B/1D) antagonists, showing applications in neuropharmacology (Liao et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-12-7-10-23(11-8-12)29(25,26)14-4-2-13(3-5-14)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,12H,7-8,10-11H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKQKJQLWOQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)
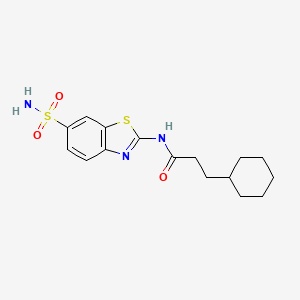
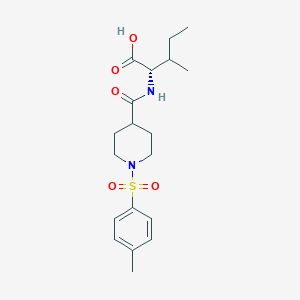
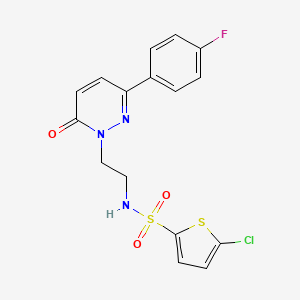
![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)
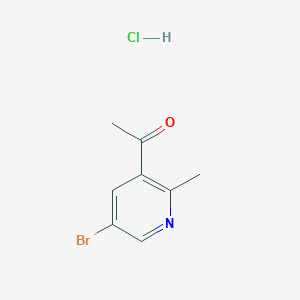
![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)
![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)
![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)


![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)
![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)
